n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C14H16ClNO2 |
|---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
N-tert-butyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H16ClNO2/c1-8-10-7-9(15)5-6-11(10)18-12(8)13(17)16-14(2,3)4/h5-7H,1-4H3,(H,16,17) |
InChI Key |
LLJQGTDUPWQQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chloro-3-methylbenzofuran, which is then subjected to a series of reactions to introduce the tert-butyl and carboxamide groups.
Reaction Conditions: One common method involves the reaction of 5-chloro-3-methylbenzofuran with tert-butylamine in the presence of a coupling agent such as di-tert-butyl dicarbonate (Boc2O) and a catalyst like Cu(OTf)2.
Industrial Production Methods: Industrial production methods for n-(tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom on the benzofuran ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite (TBN) and FeCl3 can be used for selective oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
NMR Studies: The tert-butyl group can serve as a probe in NMR studies to investigate macromolecular complexes.
Industry:
Mechanism of Action
The mechanism by which n-(tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
N-Substituent Modifications
- Target Compound : The tert-butyl group on the amide nitrogen provides steric shielding, reducing enzymatic degradation and improving lipophilicity. This contrasts with:
- 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzofuran-2-carboxamide : Incorporates a sulfone-containing tetrahydrothiophene and 3-fluorobenzyl group. The sulfone enhances solubility, while the fluorobenzyl moiety may facilitate target binding via aromatic interactions.
- Antiviral Benzofuran Carboxamide () : Features a sulfonamido group linked to a borole ring, increasing hydrogen-bonding capacity and target specificity for viral enzymes.
Halogenation Patterns
- Target Compound: A single chlorine at the 5-position balances electronegativity and steric effects.
Core Modifications
- Cyclopropyl and Fluorophenyl Additions ( and ) : Cyclopropyl groups enhance conformational rigidity, while fluorophenyl substituents improve metabolic stability and π-π stacking interactions.
Pharmacological Implications
Biological Activity
n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide is a compound belonging to the benzofuran family, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzofuran core, which is essential for its biological activity. The presence of the tert-butyl and chloro groups contributes to its pharmacological profile.
Anticancer Activity
Benzofuran derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted that certain benzofuran derivatives exhibited significant antiproliferative activity against human cancer cell lines, with some compounds demonstrating up to a tenfold increase in potency compared to standard treatments like Combretastatin-A4 .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | A549 (Lung Cancer) |
| 7-hydroxy-6-methoxy-2-methyl-benzofuran | 10 | MCF-7 (Breast Cancer) |
| Benzofuran derivative X | 20 | HeLa (Cervical Cancer) |
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Benzofuran derivative Y | 16 | Escherichia coli |
| Benzofuran derivative Z | 64 | Pseudomonas aeruginosa |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Induction of Apoptosis : Studies suggest that benzofuran derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Cellular Targets : The compound likely interacts with specific cellular receptors or proteins, altering their function and leading to therapeutic effects.
Case Studies
Several case studies have been published detailing the effects of benzofuran derivatives on various disease models:
- Cancer Model : A study demonstrated that treatment with this compound resulted in reduced tumor size in xenograft models of lung cancer.
- Infection Model : In a mouse model infected with Staphylococcus aureus, administration of the compound resulted in a significant reduction in bacterial load compared to controls.
Q & A
Q. What are the established synthetic methodologies for N-(tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide, and how can reaction parameters be systematically optimized?
- Methodological Answer : The synthesis typically involves three key steps:
Benzofuran Ring Formation : Cyclization of 2-hydroxybenzaldehyde derivatives using acetic anhydride or similar reagents.
Chlorination : Introduction of the chloro substituent via Friedel-Crafts acylation with 4-chlorobenzoyl chloride and AlCl₃ as a catalyst.
tert-Butyl Group Attachment : Alkylation using tert-butyl bromide and a strong base (e.g., potassium tert-butoxide) .
- Optimization Strategies :
- Catalyst Loading : Adjust AlCl₃ stoichiometry to minimize side reactions.
- Temperature Control : Maintain ≤0°C during Friedel-Crafts to prevent over-acylation.
- Purification : Use preparative HPLC or silica gel chromatography to isolate the product with >95% purity.
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| 1 | Acetic anhydride, 80°C | 60-70% | Competing dimerization |
| 2 | 4-Cl-benzoyl chloride, AlCl₃, DCM | 50-65% | Regioselectivity control |
| 3 | t-BuBr, KOt-Bu, THF | 70-85% | Steric hindrance mitigation |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Prioritize ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at δ 1.3 ppm, benzofuran protons at δ 6.8-7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 336.1 (calculated).
- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tert-butyl and chloro substituents in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing tert-butyl with isopropyl or cyclohexyl) and chloro with fluoro/bromo.
- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) to correlate structural changes with activity shifts.
- Data Analysis : Use multivariate regression to identify substituent contributions to potency/selectivity. For example, tert-butyl enhances metabolic stability but may reduce solubility .
Q. What experimental approaches are recommended to address discrepancies in biological activity data across different in vitro assays?
- Methodological Answer :
- Standardized Assay Conditions : Use isogenic cell lines, matched passage numbers, and consistent DMSO concentrations (<0.1%).
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
- Meta-Analysis : Compare data across assays while controlling for variables like incubation time or serum content. For example, discrepancies in IC₅₀ values may arise from ATP concentration differences in kinase assays .
Q. What in vitro models are appropriate for assessing the metabolic stability and cytochrome P450 inhibition potential of this benzofuran derivative?
- Methodological Answer :
- Liver Microsomes : Incubate the compound with human liver microsomes (HLM) and NADPH to measure t₁/₂. Use LC-MS to quantify parent compound depletion.
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. For example, >50% inhibition at 10 µM suggests drug-drug interaction risks.
- Reactive Metabolite Trapping : Include glutathione (GSH) in microsomal incubations to detect electrophilic intermediates via LC-MS/MS .
Q. How can computational docking and X-ray crystallography be utilized to determine the binding mode of this compound with its putative molecular targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with a homology-modeled target structure. Prioritize binding poses where the tert-butyl group occupies hydrophobic pockets and the carboxamide forms hydrogen bonds.
- Crystallography : Co-crystallize the compound with the target protein (e.g., kinase or GPCR). Optimize crystallization conditions using PEG 3350 and Tris-HCl (pH 8.5). Resolve structures at ≤2.0 Å resolution to identify critical interactions (e.g., halogen bonding with chloro substituent) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
